N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound features a tetrahydroquinazoline-dione core substituted with a propenyl group at position 3, a carboxamide at position 7, and a 1,3-benzodioxol-5-ylmethyl moiety.
Properties
Molecular Formula |
C28H22BrFN4O6 |
|---|---|
Molecular Weight |
609.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H22BrFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35) |
InChI Key |
YKAMGRSFRJQRTK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the 4-bromo-2-fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form different products.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The 4-bromo-2-fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, while the quinazoline core can bind to receptors, modulating their activity. The pathways involved in these interactions can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Using Murcko scaffold analysis and Tanimoto coefficients (Morgan fingerprints), the compound was compared to structurally related analogs (Table 1). The tetrahydroquinazoline-dione core is shared with compounds like N-{4-[(4-bromophenyl)sulfonyl]-}1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide (), but differences in substituents (e.g., propenyl vs. sulfonyl groups) yield Tanimoto scores of 0.45–0.55, indicating moderate similarity . Compounds with 1,3-benzodioxole or 4-bromo-2-fluorophenyl motifs (e.g., 827591-39-9 and N-(4-bromo-2-fluorophenyl)-2-([3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl)-1-hydrazinecarbothioamide ) exhibit higher scaffold overlap (Tanimoto = 0.65–0.75) .
Molecular Networking and Clustering
MS/MS-based molecular networking (cosine score ≥ 0.7) clusters this compound with brominated alkaloids and oxazoles, such as those from Pseudoceratina sponges, due to shared fragmentation patterns (e.g., bromine isotope signatures and benzodioxole cleavages) . However, the propenyl side chain introduces unique fragmentation ions (e.g., m/z 91.05 for allyl loss), distinguishing it from fully saturated analogs .
Docking Affinity Variability
Despite structural similarities, minor substituent changes significantly alter binding. For example, replacing the propenyl group with a methyl sulfone (as in Katariya et al., 2021) reduces HDAC8 affinity by 1.8 kcal/mol due to steric clashes .
Table 1. Comparative Analysis of Structural and Functional Properties
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 474.4 g/mol. Its structure includes a benzodioxole moiety, a tetrahydroquinazoline core, and several functional groups that may influence its biological activity.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 474.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The presence of the tetrahydroquinazoline structure is often associated with anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives of similar structures have shown efficacy against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of related compounds. The results indicated that compounds with similar structural motifs inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest at the G2/M phase.
Antimicrobial Studies
Research conducted on derivatives of benzodioxole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study indicated that the compounds disrupted bacterial cell membranes and inhibited essential metabolic processes.
Pharmacological Profile
The pharmacological profile of this compound suggests it may act on multiple pathways:
- Inhibition of Kinases : Compounds in this class often inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : They may enhance apoptotic signals in malignant cells.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals.
Q & A
Basic Synthesis: What are the key steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core followed by sequential coupling of substituents. Critical steps include:
- Amide bond formation : Reacting the quinazoline intermediate with 4-bromo-2-fluorophenylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) to introduce the 2-oxoethylamino group .
- Benzodioxole incorporation : Using reductive amination or nucleophilic substitution to attach the 1,3-benzodioxol-5-ylmethyl moiety .
- Reaction optimization : Microwave-assisted synthesis can enhance yields (e.g., 20–30% improvement) by reducing reaction times and side products .
Key parameters : Maintain pH 7–8 during coupling reactions to avoid hydrolysis, and use anhydrous solvents (e.g., DMF or THF) to stabilize intermediates .
Advanced Synthesis: How can structural complexity impact reaction efficiency, and what strategies mitigate this?
Answer:
The compound’s polycyclic framework and electron-deficient quinazoline core may lead to steric hindrance or incomplete functionalization. Strategies include:
- Directed ortho-metalation : To regioselectively introduce substituents on the quinazoline ring, use directing groups like amides or sulfonamides .
- Protecting groups : Temporarily shield reactive sites (e.g., the prop-2-en-1-yl group) with tert-butoxycarbonyl (Boc) during harsh reactions .
- Catalytic systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-bromide functionalization, achieving >80% yields with Pd(PPh₃)₄ and K₂CO₃ .
Basic Bioactivity: What standard assays are used for cytotoxicity screening?
Answer:
- Daphnia magna assay : A cost-effective, high-throughput model for preliminary toxicity assessment. Compound solubility in aqueous media (e.g., DMSO ≤0.1%) is critical to avoid false positives .
- MTT assay : Used for mammalian cell lines (e.g., HeLa or HEK293) to quantify mitochondrial activity. IC₅₀ values should be normalized to solvent controls .
Advanced Bioactivity: How can molecular docking predict target engagement?
Answer:
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., quinazoline-based EGFR inhibitors) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking. Protonate the compound at physiological pH (7.4) and generate conformers with OMEGA .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol suggests strong binding) with experimental IC₅₀ data from kinase inhibition assays .
Basic Characterization: What analytical techniques confirm purity and structure?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole protons at δ 6.8–7.2 ppm) and confirms substitution patterns .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological testing). Retention times should match synthetic intermediates .
Advanced Characterization: How are spectral overlaps resolved in complex regions?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the aromatic region (δ 7.0–8.5 ppm) by correlating ¹H-¹³C couplings .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Fragmentation patterns differentiate regioisomers .
Data Contradiction: How to reconcile discrepancies in reported bioactivity of structural analogs?
Answer:
- SAR studies : Systematically modify substituents (e.g., replace prop-2-en-1-yl with methyl) and test against a panel of cell lines .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify assay-specific variables (e.g., ATP concentration in kinase assays) .
Advanced Modification: How do functional groups influence pharmacokinetics?
Answer:
- LogP optimization : Replace the bromo-fluorophenyl group with less lipophilic substituents (e.g., methoxy) to enhance solubility. Computational tools like MarvinSketch predict LogP shifts .
- Metabolic stability : Incubate with liver microsomes (human or rat) to identify vulnerable sites (e.g., prop-2-en-1-yl oxidation). Introduce deuterium or fluorine to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
